1,2-Ethanedisulfonic Acid Dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethane-1,2-disulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGUSEBCDAKBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721064 | |

| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5982-56-9 | |

| Record name | 1,2-Ethanedisulfonic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Ethanedisulfonic Acid Dihydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-ethanedisulfonic acid dihydrate, a significant compound in pharmaceutical sciences and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and practical methodologies.

Forward-Looking Statement

1,2-Ethanedisulfonic acid, particularly in its dihydrate form, serves as a critical counterion in the formation of pharmaceutical salts, known as "edisylates."[1][2] The strategic use of this diprotic sulfonic acid can significantly enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its intrinsic properties is paramount for its effective application in drug formulation and development.

Molecular and Physicochemical Profile

This compound is an organosulfur compound that presents as a white to off-white or beige crystalline powder.[3][4] It is the hydrated form of ethane-1,2-disulfonic acid, containing two molecules of water of crystallization.

Chemical Structure and Identifiers

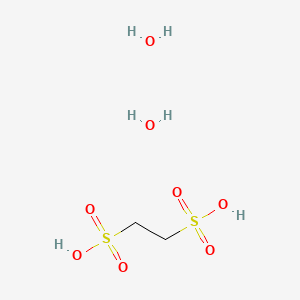

The molecular structure consists of a two-carbon ethane backbone with a sulfonic acid group attached to each carbon atom.

Caption: Chemical structure of 1,2-Ethanedisulfonic Acid with two water molecules of hydration.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethane-1,2-disulfonic acid;dihydrate[5] |

| Synonyms | Ethane-1,2-disulfonic acid dihydrate, Ethylenedisulfonic acid dihydrate[3][6] |

| CAS Number | 5982-56-9[3] |

| Molecular Formula | C₂H₁₀O₈S₂[3] |

| Molecular Weight | 226.22 g/mol [7] |

| InChI Key | DSGUSEBCDAKBCM-UHFFFAOYSA-N[5] |

Physical Properties

The physical characteristics of this compound are summarized in the table below.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to beige crystals or powder | [3] |

| Melting Point | 109-114 °C (with decomposition at higher temperatures) | [8][9] |

| Solubility | Very soluble in water; soluble in ethanol and ether; very soluble in dioxane. | [6][10] |

| Odor | Odorless | [9] |

Chemical Properties and Reactivity

Acidity

1,2-Ethanedisulfonic acid is a strong diprotic acid, meaning it can donate two protons.[1][11] Its low pKa values indicate that it readily dissociates in aqueous solutions.[3][11]

This strong acidic nature makes it an effective catalyst in various organic reactions such as esterification and hydrolysis.[3]

Reactivity Profile

-

Reaction with Bases: As a strong acid, it reacts exothermically with bases like amines, amides, and inorganic hydroxides.[12]

-

Reaction with Oxidizing Agents: It can be oxidized to form other sulfonic acid derivatives.[8]

-

Stability: The compound is stable under normal conditions but is hygroscopic, readily absorbing moisture from the air.[9] It is incompatible with strong oxidizing agents and alkalis.[9] Upon heating to decomposition, it produces toxic fumes of sulfur oxides.[12]

-

Salt Formation: A key application in the pharmaceutical industry is its ability to form stable salts (edisylates) with basic active pharmaceutical ingredients.[1][2]

Synthesis and Purification

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired scale and purity.

Laboratory-Scale Synthesis from 1,2-Dibromoethane

A common laboratory preparation involves the reaction of 1,2-dibromoethane with sodium sulfite to form the disodium salt, followed by conversion to the free acid.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 3. Buy this compound | 5982-56-9 [smolecule.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Ethanedisulfonic Acid | 5982-56-9 [chemicalbook.com]

- 7. 1,2-ETHANEDISULFONIC ACID DISODIUM SALT(5325-43-9) 1H NMR [m.chemicalbook.com]

- 8. This compound | 5982-56-9 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,2-Ethanedisulfonic Acid [drugfuture.com]

- 11. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 12. ALKYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Ethanedisulfonic Acid Dihydrate

Foreword: The Unseen Pillar of Modern Pharmaceuticals

In the landscape of pharmaceutical development, the journey from a potent active pharmaceutical ingredient (API) to a viable, stable, and effective drug product is fraught with challenges. Among the most critical of these is the optimization of the API's physicochemical properties. It is in this context that excipients and salt-forming agents like 1,2-ethanedisulfonic acid, particularly in its dihydrate form, emerge not merely as additives, but as foundational pillars of successful drug formulation. This guide provides an in-depth exploration of the synthesis and characterization of 1,2-ethanedisulfonic acid dihydrate, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in scientific integrity and practical expertise.

The Strategic Importance of this compound in Pharmaceutical Sciences

1,2-Ethanedisulfonic acid (edisylic acid) is a strong, diprotic sulfonic acid.[1][2] Its dihydrate form, with the molecular formula C₂H₁₀O₈S₂, is a stable, crystalline solid.[1][3] The primary significance of this compound lies in its role as a counterion in the formation of pharmaceutical salts, known as "edisylates".[2][4] The formation of edisylate salts can significantly improve the solubility, stability, and dissolution profiles of basic drug substances, which are often characterized by poor aqueous solubility.[4][5] The strategic selection of a salt former is a critical decision in drug development, impacting everything from manufacturability to bioavailability.[6] this compound is favored for its strong acidity, which allows it to form stable salts with weakly basic APIs, and its crystalline nature, which aids in the purification and handling of the final drug substance.[5][6]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached through several routes. Here, we detail two common and illustrative methods, explaining the chemical rationale behind each.

Method A: The Classic Sulfite Alkylation and Acidification Route

This foundational method, with historical roots in the work of McElvain and colleagues, involves a two-step process: the synthesis of the disodium salt followed by its conversion to the free acid.[4]

Step 1: Synthesis of Disodium 1,2-Ethanedisulfonate

This step employs a nucleophilic substitution reaction where the sulfite ion acts as the nucleophile.

-

Reaction: 1,2-Dibromoethane is reacted with an excess of sodium sulfite in an aqueous solution. Br-CH₂-CH₂-Br + 2 Na₂SO₃ → NaO₃S-CH₂-CH₂-SO₃Na + 2 NaBr

-

Causality: The choice of 1,2-dibromoethane provides the two-carbon backbone. Sodium sulfite is an excellent source of the nucleophilic sulfite ion, which displaces the bromide leaving groups. The reaction is typically heated to drive it to completion.

Step 2: Conversion to this compound

The free acid is liberated from its disodium salt via a precipitation and acidification process.

-

Reaction: The aqueous solution of disodium 1,2-ethanedisulfonate is treated with a barium salt (e.g., BaCl₂) to precipitate barium 1,2-ethanedisulfonate. The filtered precipitate is then suspended in water and treated with a stoichiometric amount of sulfuric acid. NaO₃S-CH₂-CH₂-SO₃Na + BaCl₂ → Ba(O₃S-CH₂-CH₂-SO₃) + 2 NaCl Ba(O₃S-CH₂-CH₂-SO₃) + H₂SO₄ → HO₃S-CH₂-CH₂-SO₃H + BaSO₄(s)

-

Causality: Barium sulfate is highly insoluble in water, providing a strong driving force for the reaction to proceed. The insoluble barium sulfate is removed by filtration, leaving an aqueous solution of 1,2-ethanedisulfonic acid. The dihydrate is then isolated by careful evaporation of the water. This multi-step process is designed to yield a high-purity product free of inorganic salts.[4]

Experimental Protocol: Sulfite Alkylation and Acidification

-

Dissolution: Dissolve sodium sulfite (2.1 molar equivalents) in deionized water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.0 molar equivalent) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by checking for the disappearance of the water-immiscible 1,2-dibromoethane.

-

Precipitation of Barium Salt: Cool the reaction mixture to room temperature. Add a solution of barium chloride (1.0 molar equivalent) in water to precipitate barium 1,2-ethanedisulfonate.

-

Isolation of Barium Salt: Filter the white precipitate and wash it thoroughly with cold deionized water to remove sodium bromide and excess barium chloride.

-

Acidification: Suspend the barium salt in deionized water and cool the mixture in an ice bath. Slowly add a stoichiometric amount of sulfuric acid with vigorous stirring.

-

Removal of Barium Sulfate: Filter the mixture to remove the precipitated barium sulfate.

-

Isolation of Dihydrate: Carefully evaporate the water from the filtrate under reduced pressure to yield the crystalline this compound.

Caption: Workflow for the Sulfite Alkylation and Acidification Synthesis Route.

Method B: Direct Oxidation of 1,2-Ethanedithiol

This method offers a more direct route to the target molecule through the oxidation of a corresponding dithiol.

-

Reaction: 1,2-Ethanedithiol is oxidized using a strong oxidizing agent, such as hydrogen peroxide or nitric acid, in an aqueous medium. HS-CH₂-CH₂-SH + 6 H₂O₂ → HO₃S-CH₂-CH₂-SO₃H + 6 H₂O

-

Causality: The thiol groups (-SH) are susceptible to oxidation. Strong oxidizing agents will convert them to sulfonic acid groups (-SO₃H). The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The dihydrate is then crystallized from the aqueous solution.

Experimental Protocol: Oxidation of 1,2-Ethanedithiol

-

Reaction Setup: In a flask equipped with a dropping funnel, thermometer, and efficient stirring, place 1,2-ethanedithiol (1.0 molar equivalent) in an appropriate solvent like acetic acid.

-

Controlled Addition of Oxidant: Cool the flask in an ice-salt bath. Slowly add 30% hydrogen peroxide (at least 6.0 molar equivalents) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.

-

Product Isolation: The product can be isolated by removing the solvent under reduced pressure and recrystallizing the residue from water.

Comprehensive Characterization: A Self-Validating System

The characterization of this compound is crucial to confirm its identity, purity, and hydration state. A multi-technique approach ensures a self-validating system where the results from different analyses corroborate each other.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₁₀O₈S₂ | [3][7] |

| Molecular Weight | 226.22 g/mol | [3][4] |

| Appearance | Off-white to beige crystalline powder | [4][7][8] |

| Melting Point | 109-115 °C | [4][8] |

| Solubility | Soluble in water, ethanol, dioxane | [8] |

| Water Content (Karl Fischer) | 14-19% | [7][9] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a single sharp peak for the four equivalent protons of the two methylene (-CH₂-) groups. The chemical shift will be downfield due to the strong electron-withdrawing effect of the adjacent sulfonic acid groups. The protons of the water molecules may appear as a broad singlet.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum should exhibit a single signal for the two equivalent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band from the sulfonic acid groups and the water of hydration (typically around 3400-3200 cm⁻¹).

-

Asymmetric and symmetric S=O stretching bands (around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively).

-

S-O stretching bands (around 800-700 cm⁻¹).

-

C-H stretching bands (around 2900-3000 cm⁻¹).

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is essential for confirming the hydration state. A TGA thermogram of the dihydrate will show a distinct weight loss step corresponding to the loss of two water molecules. This weight loss should be approximately 15.9% (2 * 18.02 / 226.22 * 100%), which aligns with the typical water content of 14-19% determined by Karl Fischer titration.[7][9]

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and observe any phase transitions. The DSC thermogram will show an endotherm corresponding to the melting of the dihydrate, which may be preceded by a broader endotherm associated with the loss of water.

Purity Assessment

Titration

The purity of the synthesized acid can be accurately determined by titration with a standardized solution of sodium hydroxide (NaOH).[7] As a diprotic acid, two equivalence points will be observed. The purity is calculated based on the amount of titrant required to reach the second equivalence point.

Caption: Logical Flow for the Comprehensive Characterization of the Product.

Conclusion: An Enabling Technology in Drug Development

This compound is more than a simple organic compound; it is an enabling technology in pharmaceutical formulation. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established chemical principles. A thorough characterization using a suite of orthogonal analytical techniques is paramount to ensuring the quality, purity, and correct hydration state of the material. By understanding the intricacies of its synthesis and characterization, researchers and drug development professionals can effectively leverage the beneficial properties of edisylate salts to develop safer, more stable, and more efficacious medicines.

References

- 1. Buy this compound | 5982-56-9 [smolecule.com]

- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5982-56-9 | Benchchem [benchchem.com]

- 5. Buy Prochlorperazine edisylate | 1257-78-9 [smolecule.com]

- 6. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]

- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 1,2-Ethanedisulfonic Acid Dihydrate (CAS 5982-56-9)

Introduction

1,2-Ethanedisulfonic acid dihydrate (CAS 5982-56-9) is a diprotic sulfonic acid that presents as a white to off-white crystalline solid.[1][2] Its high water solubility and strong acidic nature make it a versatile compound in various chemical and pharmaceutical applications.[1] Notably, it serves as a counterion in the formation of edisylate salts of drug substances, often enhancing the stability and bioavailability of the active pharmaceutical ingredient.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and characterization in research and drug development settings.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations for obtaining high-quality results.

Chemical Structure and Properties:

| Property | Value | Source(s) |

| IUPAC Name | ethane-1,2-disulfonic acid;dihydrate | [2][3] |

| CAS Number | 5982-56-9 | [2] |

| Molecular Formula | C₂H₁₀O₈S₂ | [2][3] |

| Molecular Weight | 226.22 g/mol | [2][3] |

| Appearance | Off-white to beige to grey to light brown powder or crystals | [4][5] |

| Melting Point | 109-115 °C | [2] |

| Solubility | Highly soluble in water | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by a single prominent signal corresponding to the methylene protons of the ethylene backbone.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |

| ~3.5 - 4.0 ppm | Singlet | 4H | -CH₂-CH₂- | [1][2] |

Interpretation and Experimental Considerations:

The equivalence of the four methylene protons results in a single resonance. The chemical shift in the range of 3.5-4.0 ppm is indicative of protons attached to carbons that are adjacent to electron-withdrawing sulfonic acid groups.[1][2] The acidic protons of the sulfonic acid groups and the protons of the water molecules are often exchanged with deuterium in deuterated solvents, or their signals may be broad and not readily observed.

For a typical ¹H NMR experiment, the sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), to avoid large solvent signals that would obscure the analyte's resonances.[6] The use of an internal standard, like tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) for aqueous solutions, is crucial for accurate chemical shift referencing.[7]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound.[7]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.[7]

-

If an internal standard is required, add a small, known amount to the solution.

-

Transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for obtaining a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

IR Spectroscopic Data

The IR spectrum of this compound is dominated by absorptions from the sulfonic acid groups and the water of hydration.

| Frequency (cm⁻¹) | Intensity | Assignment | Source(s) |

| ~3500 - 3200 | Broad, Strong | O-H stretching (water of hydration and sulfonic acid) | [2] |

| ~3000 - 2800 | Medium | C-H stretching (ethylene backbone) | [2] |

| ~1050 | Strong | S=O stretching (sulfonic acid) | [1][2] |

Interpretation and Experimental Considerations:

The broad and intense absorption in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the sulfonic acid groups and the associated water molecules. The C-H stretching vibrations of the ethylene backbone appear in the 3000-2800 cm⁻¹ region. A key diagnostic peak is the strong absorption around 1050 cm⁻¹, which is attributed to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate groups.[1][2]

As this compound is a solid, a common method for sample preparation is the use of an Attenuated Total Reflectance (ATR) accessory. ATR allows for the direct analysis of solid samples with minimal preparation.[1] Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.[1]

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Caption: Workflow for obtaining an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

Challenges in the Mass Spectrometric Analysis of Sulfonic Acids

Direct analysis of sulfonic acids like 1,2-ethanedisulfonic acid by conventional mass spectrometry techniques such as electron ionization (EI) is challenging due to their low volatility and high polarity. These compounds tend to decompose at the high temperatures required for vaporization.

Common Fragmentation Pathways:

In negative ion mode, the formation of the [M-H]⁻ ion is often observed.[8]

Advanced MS Techniques and Sample Preparation

To overcome the challenges of analyzing sulfonic acids, several approaches can be employed:

-

Derivatization: Converting the sulfonic acid to a more volatile derivative, such as a methyl ester, can facilitate analysis by GC-MS.

-

Soft Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable for analyzing polar and non-volatile compounds directly from solution. These techniques typically produce protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.[9]

Hypothetical Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol.

-

-

Instrument Setup:

-

Set up an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

If fragmentation is induced (e.g., in MS/MS experiments), analyze the fragment ions to gain structural information.

-

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and industry. ¹H NMR provides clear evidence of the ethylene backbone, while IR spectroscopy confirms the presence of the key sulfonic acid and water functional groups. Although direct mass spectrometric analysis is challenging, appropriate derivatization or the use of soft ionization techniques can provide valuable information on the molecular weight and structure. The integrated application of these spectroscopic methods, guided by a sound understanding of the underlying experimental principles, enables the comprehensive and reliable characterization of this important compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 384800050 [thermofisher.com]

- 5. 384800250 [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,2-Ethanedisulfonic Acid Dihydrate in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the landscape of pharmaceutical and materials science, the characterization of a compound's physicochemical properties is a cornerstone of innovation. Among these properties, solubility stands as a pivotal determinant of a substance's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. 1,2-Ethanedisulfonic acid, a strong organic acid, and its dihydrate form are employed in various applications, including as catalysts and in the preparation of edisylate salts of pharmaceutical compounds.[1] A thorough understanding of its solubility in organic solvents is, therefore, not merely academic but a practical necessity for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-ethanedisulfonic acid dihydrate in organic solvents. In the absence of extensive quantitative public data, this document focuses on equipping the reader with the foundational knowledge and robust experimental methodologies required to determine solubility in their own laboratory settings. We will delve into the theoretical underpinnings of sulfonic acid solubility, present known qualitative data, and provide a detailed, self-validating experimental protocol.

Physicochemical Profile of this compound

A foundational understanding of the molecule is paramount to interpreting its solubility characteristics.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Ethane-1,2-disulfonic acid dihydrate, Ethylenedisulfonic acid dihydrate | [2][3] |

| CAS Number | 5982-56-9 | [2] |

| Molecular Formula | C₂H₁₀O₈S₂ | [2] |

| Molecular Weight | 226.22 g/mol | [3] |

| Melting Point | 109-113 °C | [3] |

| Appearance | Off-white to beige crystals or powder | [4] |

The Molecular Basis of Sulfonic Acid Solubility in Organic Media

The solubility of this compound is governed by its molecular structure, which features two highly polar sulfonic acid (-SO₃H) groups and a short, nonpolar ethane backbone.

Sulfonic acids are strong acids, often with acidity comparable to or greater than mineral acids.[5] This is due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting sulfonate anion.[5] The presence of the sulfonic acid groups allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.[6]

The principle of "like dissolves like" is central to understanding the solubility of this compound.[7] Polar solvents, which can engage in hydrogen bonding, are more likely to dissolve polar solutes. The high polarity of the sulfonic acid groups in 1,2-ethanedisulfonic acid dictates its affinity for polar organic solvents.[5][6] Conversely, its solubility in nonpolar solvents is expected to be limited due to the unfavorable energetics of disrupting the strong intermolecular forces in the solid crystal lattice without compensatory interactions with the solvent.

Temperature also plays a crucial role; for most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[6]

Qualitative Solubility of this compound

While precise quantitative data is scarce in publicly available literature, several sources provide qualitative descriptions of the solubility of 1,2-ethanedisulfonic acid and its dihydrate form in various organic solvents.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Very soluble | [3] |

| Ethanol | Soluble | [8][9] |

| Acetone | Soluble | [8] |

| Dioxane | Very soluble | [10] |

| Diethyl Ether | Soluble/Somewhat soluble | [9][10][11] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [1] |

It is important to note that these qualitative descriptors can be subjective. Therefore, for any critical application, experimental determination of solubility is strongly recommended.

Experimental Protocol for the Quantitative Determination of Solubility

The following is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Safety Precautions

Hazard Identification: this compound is a corrosive solid that can cause severe skin burns and eye damage.[12][13] The organic solvents used in this protocol may also be flammable and/or toxic.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

Handling and Storage:

-

Keep the container of this compound tightly closed in a dry, cool, and well-ventilated place.[12]

-

Avoid contact with skin, eyes, and clothing.[13]

-

In case of spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.[12]

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (e.g., ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Titration apparatus (burette, pH meter with a suitable electrode)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH in a suitable solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely measured volume of the chosen organic solvent (e.g., 10.0 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is critical to remove any suspended solid particles.

-

-

Concentration Determination by Titration:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration appropriate for titration.

-

Titrate the diluted sample with a standardized solution of a strong base (e.g., 0.1 M NaOH). A potentiometric titration using a pH meter is recommended to accurately determine the equivalence points, as 1,2-ethanedisulfonic acid is a diprotic acid. ASTM D4711 provides a relevant methodology for the titration of sulfonic acids in a methanolic solution.[14]

-

Record the volume of titrant required to reach the equivalence point(s).

-

-

Calculation of Solubility:

-

From the titration data, calculate the concentration of this compound in the filtered aliquot.

-

Account for the dilution factor to determine the concentration in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion and Future Perspectives

While a comprehensive public database of the quantitative solubility of this compound in organic solvents is not yet available, this guide provides the theoretical framework and a robust experimental protocol for its determination. The strong acidic nature and high polarity of the sulfonic acid groups are the primary drivers of its solubility in polar organic media.

For researchers and professionals in drug development and chemical synthesis, the ability to accurately measure the solubility of this compound is essential for process optimization, formulation design, and ensuring the quality and efficacy of the final product. The methodologies outlined herein provide a clear and reliable path to generating this critical data, fostering a deeper understanding of this important chemical's behavior and enabling its effective application in scientific innovation.

References

- 1. 1,2-Ethanedisulfonic acid CAS#: 110-04-3 [m.chemicalbook.com]

- 2. This compound | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.be [fishersci.be]

- 4. Buy this compound | 5982-56-9 [smolecule.com]

- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. 1,2-Ethanedisulfonic Acid | 5982-56-9 [amp.chemicalbook.com]

- 10. 1,2-Ethanedisulfonic Acid [drugfuture.com]

- 11. labsolu.ca [labsolu.ca]

- 12. fishersci.dk [fishersci.dk]

- 13. This compound | CAS#:5982-56-9 | Chemsrc [chemsrc.com]

- 14. standards.iteh.ai [standards.iteh.ai]

Thermal Stability and Decomposition of 1,2-Ethanedisulfonic Acid Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanedisulfonic acid dihydrate is a crucial counterion in pharmaceutical formulations, valued for its ability to enhance the stability and solubility of active pharmaceutical ingredients (APIs). A thorough understanding of its thermal behavior is paramount for ensuring drug product quality, safety, and stability throughout its lifecycle—from manufacturing and formulation to storage and administration. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of thermal analysis and the known behavior of hydrated alkyl sulfonic acids to present a comprehensive theoretical framework. We will explore the anticipated multi-stage decomposition process, encompassing dehydration and desulfonation, and detail the experimental protocols necessary for its empirical validation.

Introduction: The Role of 1,2-Ethanedisulfonic Acid in Pharmaceutical Development

1,2-Ethanedisulfonic acid (edisylic acid) is a strong, diprotic sulfonic acid.[1] Its dihydrate form, with the molecular formula C₂H₆O₆S₂·2H₂O and a molecular weight of approximately 226.22 g/mol , is frequently employed in the formation of edisylate salts with basic drug molecules.[2][3] The selection of a salt form is a critical decision in drug development, as it can significantly influence key physicochemical properties of the API, including:

-

Solubility and Dissolution Rate: Edisylate salts often exhibit improved aqueous solubility compared to the freebase form of a drug, which can enhance bioavailability.

-

Stability: Salt formation can protect the API from degradation by locking it into a more stable crystalline lattice.[4]

-

Hygroscopicity: The choice of counterion can modulate the tendency of the drug substance to absorb atmospheric moisture.

-

Solid-State Properties: Edisylate salts can possess more favorable melting points, crystallinity, and handling characteristics for manufacturing processes.

Given these critical functions, a comprehensive characterization of the thermal properties of this compound is essential for predicting the stability of the final drug product, establishing appropriate storage conditions, and ensuring compatibility with manufacturing processes that may involve heat, such as drying, milling, and granulation.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of this compound is anticipated to occur in a sequential manner, beginning with the loss of its water of hydration, followed by the degradation of the sulfonic acid groups and the carbon backbone at higher temperatures.

Stage 1: Dehydration

Hydrated crystalline solids typically lose their water molecules upon heating. For this compound, this process is expected to be the initial thermal event. The two water molecules may be lost in a single step or in two distinct steps, depending on their respective binding energies within the crystal lattice.

It is known that sulfonic acid groups can form strong hydrogen bonds with water molecules.[5] This "strongly bound water" may require a higher temperature for removal compared to loosely bound surface water.[2][4] The dehydration process can be represented as:

C₂H₄(SO₃H)₂·2H₂O(s) → C₂H₄(SO₃H)₂(s) + 2H₂O(g)

This dehydration will result in a specific mass loss that can be precisely calculated and measured using thermogravimetric analysis (TGA). The temperature range over which this occurs can be determined by TGA and differential scanning calorimetry (DSC).

Stage 2: Desulfonation and Decomposition

Following dehydration, the anhydrous 1,2-ethanedisulfonic acid will undergo further decomposition at elevated temperatures. The primary decomposition pathway for alkyl sulfonic acids is typically desulfonation, which involves the cleavage of the carbon-sulfur (C-S) bond.[6] Alkyl sulfonic acids are known to possess greater hydrothermal stability compared to their aromatic counterparts due to the stronger sp³ C-S bond.[7]

The decomposition of the sulfonic acid groups can lead to the evolution of corrosive and toxic sulfur oxides, such as sulfur dioxide (SO₂) and sulfur trioxide (SO₃).[8] The remaining hydrocarbon backbone will also fragment and oxidize, producing carbon oxides (CO, CO₂).

A plausible decomposition pathway can be visualized as follows:

Caption: Proposed two-stage thermal decomposition pathway for this compound.

Experimental Characterization of Thermal Stability

A definitive understanding of the thermal properties of this compound requires empirical data from thermal analysis techniques. The primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for quantifying the mass loss associated with dehydration and decomposition.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C) to obtain the TGA thermogram.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of each mass loss step, which corresponds to the initiation of dehydration and decomposition.

-

Quantify the percentage mass loss for each step and compare it to the theoretical mass loss for the removal of two water molecules and subsequent decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of thermal events such as melting, dehydration (which can be endothermic), and decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used to allow for the escape of evolved gases.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to dehydration and melting. The melting point for the dihydrate is reported to be in the range of 109-115 °C.[1]

-

Identify exothermic peaks that may correspond to decomposition events.

-

Integrate the peak areas to determine the enthalpy change (ΔH) for each thermal event.

-

Caption: Experimental workflow for the thermal analysis of this compound.

Summary of Expected Thermal Events and Data Interpretation

The following table summarizes the anticipated thermal events for this compound and their interpretation based on TGA and DSC data.

| Thermal Event | Expected Temperature Range (°C) | TGA Observation | DSC Observation | Interpretation |

| Dehydration | 100 - 150 | Mass loss corresponding to two water molecules (~15.9%) | Endothermic peak(s) | Loss of water of hydration. Multiple peaks may indicate different binding energies of the water molecules. |

| Melting | 109 - 115[1] | No significant mass loss | Sharp endothermic peak | Phase transition from solid to liquid. May overlap with the final stages of dehydration. |

| Decomposition | > 200 | Significant, multi-step mass loss | Complex series of endothermic and/or exothermic peaks | Onset of desulfonation and fragmentation of the molecule, leading to the evolution of gaseous byproducts. |

Implications for Drug Development and Manufacturing

A thorough understanding of the thermal profile of this compound is critical for:

-

Forced Degradation Studies: Designing studies to identify potential degradation products of edisylate salts under thermal stress.

-

Excipient Compatibility: Assessing potential interactions between the edisylate salt and excipients at elevated temperatures.[3]

-

Process Development: Establishing safe operating limits for temperature-sensitive manufacturing steps such as drying, milling, and hot-melt extrusion.

-

Stability Indicating Methods: Developing analytical methods that can separate and quantify the drug substance from its thermal degradants.

-

Storage Conditions: Defining appropriate storage temperatures and humidity controls to ensure the long-term stability of the drug product.

Conclusion

While specific, publicly available TGA and DSC data for this compound are scarce, a robust theoretical framework based on the known behavior of hydrated alkyl sulfonic acids can guide its thermal characterization. The decomposition is expected to proceed via an initial dehydration step, followed by desulfonation and fragmentation at higher temperatures. Empirical validation through the systematic application of TGA and DSC, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working with edisylate salt forms. This knowledge is fundamental to ensuring the development of safe, stable, and efficacious pharmaceutical products.

References

- 1. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [scholarworks.brandeis.edu]

- 8. youtube.com [youtube.com]

Navigating the Challenges of a Hygroscopic and Corrosive Agent: A Technical Guide to 1,2-Ethanedisulfonic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Ethanedisulfonic acid dihydrate is a strong, non-volatile, and diprotic acid increasingly utilized in the pharmaceutical industry as a counterion to enhance the solubility and stability of basic active pharmaceutical ingredients (APIs). Its solid, crystalline nature offers handling advantages over liquid acids. However, its pronounced hygroscopicity and corrosive properties necessitate a comprehensive understanding and specific handling protocols to ensure experimental integrity, operator safety, and material stability. This guide provides an in-depth analysis of the hygroscopic behavior of this compound, alongside detailed, field-proven procedures for its safe handling, storage, and use.

Unveiling the Dual Nature: Hygroscopicity and Corrosivity

This compound, with the chemical formula C₂H₆O₆S₂·2H₂O, exists as an off-white to beige crystalline powder.[1] The presence of two sulfonic acid groups confers strong acidic properties, making it a potent tool in salt formation strategies for drug development.[2] However, these same functional groups, along with its dihydrate nature, are the root of its primary handling challenges: a strong affinity for atmospheric moisture and a corrosive effect on many materials, including biological tissues.

1.1. The Hygroscopic Challenge

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment. For this compound, this is a critical parameter that can significantly impact its physical and chemical properties. The two molecules of water in its crystalline structure are integral to its stability under ambient conditions. However, exposure to varying humidity levels can lead to further water absorption or, under very dry conditions, potential dehydration, which can alter its crystalline structure and, consequently, its performance in formulations.

Table 1: European Pharmacopoeia Hygroscopicity Classification [4]

| Classification | Weight Increase (% w/w) |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Given its chemical nature, it is prudent to handle this compound as a hygroscopic material, with the potential to be very hygroscopic under highly humid conditions. This necessitates stringent controls to prevent unwanted physical changes such as deliquescence (dissolving in absorbed water), which can lead to handling difficulties and compromised sample integrity.[5]

1.2. The Corrosive Reality

The strong acidic nature of this compound renders it corrosive. Direct contact can cause severe skin burns and eye damage.[6] Inhalation of the dust can also lead to respiratory irritation. Therefore, the implementation of appropriate personal protective equipment (PPE) and engineering controls is not merely a recommendation but a critical safety requirement.

Best Practices for Handling and Storage: A Self-Validating System

The following protocols are designed to create a self-validating system, where adherence to the procedures inherently minimizes risks associated with the hygroscopic and corrosive nature of this compound.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when generating dust.

Mandatory PPE includes:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat, with an additional chemically resistant apron for larger quantities.

-

Respiratory Protection: If there is a risk of inhaling dust and a fume hood is not available, a properly fitted respirator with an appropriate particulate filter is necessary.

2.2. Storage: Maintaining a Controlled Environment

Proper storage is paramount to preserving the integrity of this compound.

-

Container: Store in a tightly sealed, non-metallic container. The original manufacturer's container is ideal.

-

Atmosphere: For long-term storage or for highly sensitive applications, storing the container within a desiccator containing a suitable desiccant (e.g., silica gel) is recommended. Alternatively, storage in a controlled low-humidity environment or a glove box is advisable.

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

-

Segregation: Store away from incompatible materials, particularly bases and strong oxidizing agents.

2.3. Weighing and Dispensing: A Race Against Moisture

The hygroscopic nature of the compound makes weighing a critical step where exposure to ambient humidity must be minimized.

Caption: Workflow for weighing hygroscopic this compound.

Experimental Protocols

3.1. Protocol for Assessing Hygroscopicity (Gravimetric Method)

This protocol provides a fundamental assessment of the material's hygroscopicity, based on the principles outlined in the European Pharmacopoeia.[7]

Materials:

-

This compound

-

Analytical balance (readable to 0.1 mg)

-

Weighing boat (glass or other non-reactive material)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain 80% RH (e.g., ammonium sulfate)

-

Hygrometer to verify RH

Procedure:

-

Accurately weigh approximately 1.0 g of this compound into a pre-weighed, dry weighing boat. Record the initial weight (W₁).

-

Place the weighing boat containing the sample into the controlled humidity chamber at 25°C and 80% RH.

-

After 24 hours, remove the sample and immediately re-weigh it. Record the final weight (W₂).

-

Calculate the percentage weight increase using the formula: ((W₂ - W₁) / W₁) * 100.

-

Classify the hygroscopicity based on the criteria in Table 1.

3.2. Protocol for Safe Handling and Neutralization of Spills

Due to its corrosive nature, a clear and practiced spill response plan is essential.

Caption: Step-by-step spill response for this compound.

Spill Response Procedure:

-

Alert: Immediately alert others in the vicinity.

-

Evacuate: If the spill is large, evacuate the immediate area.

-

PPE: Don the appropriate PPE as described in section 2.1.

-

Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a solution, contain the spill with a non-combustible absorbent material (e.g., sand or vermiculite).

-

Neutralize: Cautiously neutralize the spill area with a weak base, such as sodium bicarbonate solution. Be prepared for a potential reaction (foaming).

-

Collect: Collect the neutralized residue into a clearly labeled, sealed container for hazardous waste.

-

Decontaminate: Thoroughly clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Conclusion: A Call for Diligence

This compound is a valuable tool in pharmaceutical development, but its inherent hygroscopic and corrosive properties demand respect and meticulous handling. By understanding the scientific principles behind these challenges and implementing robust, self-validating handling and storage protocols, researchers can ensure the integrity of their experiments, the longevity of the material, and, most importantly, a safe laboratory environment. The insights and procedures outlined in this guide provide a comprehensive framework for achieving these critical objectives.

References

- 1. azom.com [azom.com]

- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-丙二磺酸 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]

- 7. capitalresin.com [capitalresin.com]

An In-depth Technical Guide to the Acidity and pKa Values of 1,2-Ethanedisulfonic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanedisulfonic acid, particularly in its dihydrate form (C₂H₆O₆S₂·2H₂O), is a strong diprotic acid of significant interest in pharmaceutical sciences, primarily for its role in forming stable edisylate salts with basic active pharmaceutical ingredients (APIs). A thorough understanding of its acidic properties, specifically its acid dissociation constants (pKa values), is paramount for controlling crystallization, solubility, and bioavailability of these drug products. This technical guide provides a comprehensive exploration of the acidity of 1,2-ethanedisulfonic acid dihydrate, from its molecular underpinnings to the practical methodologies for its characterization. It addresses the existing discrepancies in reported pKa values and offers detailed, field-proven protocols for their experimental determination, empowering researchers to achieve accurate and reliable measurements.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound is an organic compound that serves as a critical counterion in the formation of pharmaceutical salts.[1] The conversion of a basic drug substance into an edisylate salt can significantly enhance its physicochemical properties, including stability, solubility, and dissolution rate, which are all critical determinants of a drug's therapeutic efficacy.[1] The diprotic nature of this sulfonic acid allows for the formation of various salt stoichiometries, offering flexibility in optimizing drug formulations.

A precise understanding of the pKa values of 1,2-ethanedisulfonic acid is not merely an academic exercise; it is a cornerstone of rational drug development. These values govern the ionization state of the acid at a given pH, which in turn dictates its interaction with basic drug molecules and its behavior in different physiological environments.

The Molecular Basis of Acidity in 1,2-Ethanedisulfonic Acid

1,2-Ethanedisulfonic acid's pronounced acidity stems from the electron-withdrawing nature of the two sulfonyl (-SO₃H) groups attached to the ethane backbone. The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to three electronegative oxygen atoms. This configuration creates a strong inductive effect, pulling electron density away from the O-H bond and facilitating the release of a proton (H⁺).

Upon deprotonation, the resulting sulfonate anion (R-SO₃⁻) is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms through resonance. This high degree of resonance stabilization is the primary reason why sulfonic acids are among the strongest organic acids.

As a diprotic acid, 1,2-ethanedisulfonic acid undergoes a two-step dissociation in an aqueous solution:

First Dissociation: H₂A ⇌ H⁺ + HA⁻ (governed by pKa₁)

Second Dissociation: HA⁻ ⇌ H⁺ + A²⁻ (governed by pKa₂)

Due to the strong electrostatic repulsion from the already present negative charge on the monoanion (HA⁻), the second proton is more difficult to remove, resulting in a higher pKa₂ value compared to pKa₁.

A Critical Examination of Reported pKa Values

A review of the available literature and chemical databases reveals conflicting pKa values for 1,2-ethanedisulfonic acid. This discrepancy underscores the challenges associated with the experimental determination of pKa values for very strong acids.

| pKa₁ | pKa₂ | Source | Notes |

| -1.46 | -2.06 | Wikipedia[2] | Secondary source, likely theoretical values. |

| 0.71 ± 0.50 | - | ChemicalBook[3] | Predicted value, highlighting uncertainty. |

The highly negative pKa values reported by some sources suggest that 1,2-ethanedisulfonic acid is a very strong acid, with its acidity approaching that of mineral acids.[2] However, the lack of a definitive, experimentally validated pKa value from a primary, peer-reviewed source necessitates a cautious approach. For critical applications in drug development, it is highly recommended that the pKa values be determined experimentally under the specific conditions of interest.

Experimental Determination of pKa Values

The accurate determination of the pKa values of a strong diprotic acid like 1,2-ethanedisulfonic acid requires meticulous experimental design and execution. Potentiometric titration is the most direct and reliable method for this purpose.

Potentiometric Titration: The Gold Standard

Principle: Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base of known concentration is incrementally added.[4][5] The resulting titration curve of pH versus the volume of titrant added reveals inflection points corresponding to the equivalence points, where the acid has been completely neutralized. For a diprotic acid, two distinct equivalence points will be observed. The pKa values can then be determined from the half-equivalence points.[6]

Causality Behind Experimental Choices:

-

Choice of Titrant: A strong base, such as sodium hydroxide (NaOH), is used to ensure a complete and sharp reaction with the strong acid, leading to well-defined equivalence points.

-

Solvent: An aqueous medium is typically used to mimic physiological conditions. The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl) to minimize changes in activity coefficients.

-

Electrode Calibration: Accurate pH measurements are critical. Therefore, the pH electrode must be calibrated with at least three standard buffer solutions (e.g., pH 4, 7, and 10) before the titration.

-

Inert Atmosphere: To prevent the dissolution of atmospheric carbon dioxide, which can react with the titrant and introduce errors, the titration should be performed under an inert atmosphere (e.g., nitrogen or argon).

Detailed Step-by-Step Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).

-

Accurately weigh a sample of this compound and dissolve it in deionized, CO₂-free water to a known concentration (e.g., ~0.01 M).

-

Prepare a solution of a background electrolyte, such as 0.1 M potassium chloride (KCl).

-

-

Apparatus Setup:

-

Calibrate a pH meter and electrode system using standard buffers.

-

Place a known volume of the 1,2-ethanedisulfonic acid solution in a titration vessel.

-

Add the background electrolyte solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a magnetic stirrer to ensure homogeneity.

-

Purge the solution with nitrogen or argon for 10-15 minutes before and during the titration.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Determine the first and second equivalence points (V_eq1 and V_eq2) from the inflection points of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.

-

The pKa₁ is equal to the pH at half the first equivalence point (V_eq1 / 2).

-

The pKa₂ is equal to the pH at the midpoint between the first and second equivalence points ((V_eq1 + V_eq2) / 2).

-

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: An Indirect Approach

Principle: UV-Vis spectrophotometry can be used for pKa determination if the acidic and basic forms of the molecule exhibit different UV-Vis absorbance spectra.[7][8] However, 1,2-ethanedisulfonic acid does not possess a suitable chromophore, making direct UV-Vis analysis challenging.

Indirect Method Using a pH Indicator: An indirect approach can be employed by using a pH indicator whose pKa is in a similar range to the analyte. The presence of the strong acid will affect the equilibrium of the indicator, and this change can be monitored spectrophotometrically. However, given the very low pKa values of 1,2-ethanedisulfonic acid, finding a suitable indicator that changes color in such a highly acidic medium is practically impossible.

For these reasons, UV-Vis spectrophotometry is not a recommended method for the direct determination of the pKa values of 1,2-ethanedisulfonic acid.

Computational Prediction of pKa Values

In the absence of reliable experimental data, computational methods can provide valuable estimates of pKa values.[9] These methods utilize quantum mechanical calculations to determine the Gibbs free energy of dissociation in a solvent.[10][11][12]

Methodology Overview:

-

Structure Optimization: The 3D structures of the protonated and deprotonated species of the acid are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Solvation Model: A continuum solvation model (e.g., PCM, SMD) is applied to account for the effect of the aqueous environment.[13]

-

Free Energy Calculation: The Gibbs free energies of the species in the gas phase and their solvation free energies are calculated.

-

pKa Calculation: The pKa is then calculated from the Gibbs free energy of the dissociation reaction.

While computational methods are powerful, their accuracy is dependent on the level of theory, the basis set, and the solvation model used. Therefore, computationally predicted pKa values should be considered as estimates and, whenever possible, validated by experimental data.

Diagram of Dissociation Equilibria:

Caption: Stepwise dissociation of 1,2-ethanedisulfonic acid.

Conclusion

This compound is a cornerstone in the formulation of many pharmaceutical products. Its strong diprotic nature, characterized by its pKa values, is a critical parameter that influences the properties of the final drug product. While there is a consensus that it is a very strong acid, the precise experimental pKa values are not well-documented in primary literature, with existing data being inconsistent and likely theoretical.

For researchers and drug development professionals, this guide emphasizes the necessity of experimental determination of the pKa values of 1,2-ethanedisulfonic acid under relevant conditions. Potentiometric titration stands as the most robust and reliable method for this purpose. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can obtain accurate and reproducible pKa values, leading to a more rational and scientifically-driven approach to drug formulation and development.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. 1,2-Ethanedisulfonic acid CAS#: 110-04-3 [m.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. potentiometric titration ^.pptx [slideshare.net]

- 6. byjus.com [byjus.com]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. ijper.org [ijper.org]

- 9. mrupp.info [mrupp.info]

- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of 1,2-Ethanedisulfonic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedisulfonic acid dihydrate (C₂H₁₀O₈S₂) is a strong organic acid that has garnered significant interest in pharmaceutical sciences and materials science.[1] Its high solubility in aqueous solutions and its ability to form stable crystalline salts with active pharmaceutical ingredients (APIs) make it a valuable counterion in drug development to enhance the dissolution profiles and bioavailability of poorly soluble drugs. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on the analytical methodologies required for its structural elucidation. While a definitive single-crystal X-ray structure of the dihydrate is not publicly available in crystallographic databases at the time of this writing, this guide will delve into its known characteristics, expected structural features, and the experimental workflows necessary for its complete structural analysis.

Physicochemical Properties

This compound is typically an off-white to beige crystalline powder with a molecular weight of approximately 226.2 g/mol .[1][2] It is highly soluble in water and has a melting point in the range of 109-115°C, often accompanied by decomposition.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₁₀O₈S₂ | [1][2] |

| Molecular Weight | ~226.2 g/mol | [1][2] |

| CAS Number | 5982-56-9 | [1][2] |

| Appearance | Off-white to beige crystalline powder | |

| Melting Point | 109-115 °C (with decomposition) | |

| Solubility | High in water |

Synthesis and Crystallization

The primary synthesis route for 1,2-ethanedisulfonic acid involves the sulfonation of ethylene derivatives. For the preparation of high-purity single crystals of the dihydrate suitable for X-ray diffraction, a controlled crystallization process is essential.

Experimental Protocol: Synthesis and Single Crystal Growth

-

Synthesis of the Sodium Salt: A common precursor is the disodium salt of 1,2-ethanedisulfonic acid, which can be synthesized by reacting 1,2-dibromoethane with sodium sulfite.

-

Conversion to the Free Acid: The disodium salt is then converted to the free acid, typically through ion-exchange chromatography or by reaction with a strong acid followed by purification.

-

Crystallization:

-

Prepare a saturated aqueous solution of 1,2-ethanedisulfonic acid at an elevated temperature (e.g., 50-60 °C).

-

Slowly cool the solution to room temperature. The slow cooling rate is crucial for the growth of large, well-defined single crystals.

-

Alternatively, isothermal solvent evaporation can be employed. Place the saturated solution in a loosely covered container to allow for the slow evaporation of water at a constant temperature.

-

Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold deionized water.

-

Structural Characterization

A complete understanding of the three-dimensional structure of this compound requires a combination of analytical techniques.

Expected Molecular Geometry and Hydrogen Bonding

Based on the known structures of related hydrated sulfonic acids, it is anticipated that the crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. The two sulfonic acid groups and the two water molecules provide numerous hydrogen bond donors and acceptors.

The sulfonic acid groups are expected to be deprotonated, existing as sulfonate anions (–SO₃⁻), with the protons transferred to the water molecules to form hydronium ions (H₃O⁺). This would result in a formulation of [ (H₃O)₂ ]²⁺ [ (CH₂SO₃)₂ ]²⁻. The crystal packing would then be dictated by the electrostatic interactions between the hydronium cations and the ethanedisulfonate anions, as well as a complex network of hydrogen bonds involving the hydronium ions, the sulfonate oxygen atoms, and potentially weak C-H···O interactions.

The ethane backbone can adopt different conformations, with the anti-conformation being the most likely to minimize steric hindrance. The geometry around the sulfur atoms is expected to be tetrahedral.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate groups (typically in the 1000-1350 cm⁻¹ region) and broad absorptions in the high-frequency region (2500-3500 cm⁻¹) characteristic of the O-H stretching vibrations from the water molecules and hydronium ions involved in hydrogen bonding.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The S-O and C-S stretching vibrations are also active in the Raman spectrum and can provide insights into the molecular symmetry and conformation.

Single-Crystal X-ray Diffraction: The Definitive Method

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-